molecular formula C14H10ClNO3 B2385581 4-(2-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 1043466-31-4

4-(2-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B2385581
CAS No.: 1043466-31-4
M. Wt: 275.69
InChI Key: GGTBLLLPNZBYLQ-UHFFFAOYSA-N
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Description

The compound “4-(2-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid” is a heterocyclic compound. It is a derivative of pyrrole, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole derivatives are considered to be privileged structures in medicinal chemistry and exhibit a wide range of biological activity .


Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods. One such method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the reaction of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature .


Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives are diverse. For instance, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles . Another reaction involves the cyclocondensation of 2-chloro-3-formylpyrroles with ethyl thioglycolate .

Future Directions

Thieno[2,3-b]pyrroles, which are isosteric analogs of indoles, are considered to be privileged structures in medicinal chemistry and exhibit a wide range of biological activity. The most studied among them are amides of thieno[2,3-b]pyrrole-5-carboxylic acids . Therefore, it would be worthwhile to develop methods for the synthesis of thieno[2,3-b]pyrrole systems that would be functionalized with carboxy groups at positions 2 and 4 .

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]furo[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-10-4-2-1-3-9(10)8-16-11-5-6-19-13(11)7-12(16)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTBLLLPNZBYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=C2C(=O)O)OC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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